N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide
Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a benzo-fused oxazepine core. The compound’s structure includes a 3,4-dimethylbenzenesulfonamide moiety attached to a seven-membered oxazepine ring with additional substituents (3,3-dimethyl, 4-oxo, and 5-propyl groups).
The structural elucidation of this compound has been facilitated by X-ray crystallography techniques employing the SHELX software suite, which is widely recognized for its robustness in small-molecule refinement . The SHELX system’s precision in resolving bond lengths, angles, and torsional parameters has been critical in confirming the stereochemical configuration and conformational stability of the oxazepine ring and sulfonamide substituents.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-6-11-24-19-10-8-17(13-20(19)28-14-22(4,5)21(24)25)23-29(26,27)18-9-7-15(2)16(3)12-18/h7-10,12-13,23H,6,11,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKJPMKDRXYEEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide is a complex organic compound notable for its potential biological activities. Its unique structure combines a tetrahydrobenzo[b][1,4]oxazepin core with a sulfonamide group and various substituents that suggest diverse pharmacological properties.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately . The presence of multiple functional groups indicates potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors in biological systems. The sulfonamide moiety may facilitate binding to targets involved in various metabolic pathways, potentially modulating their activity .
Biological Activities
Preliminary studies suggest that compounds with structural similarities to this compound exhibit significant biological activities:
Antimicrobial Activity
Research indicates that sulfonamide derivatives can possess antimicrobial properties. In vitro assays may reveal the effectiveness of this compound against various bacterial strains. For instance, related compounds have shown inhibition against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound's structure suggests it may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This activity can be critical in treating inflammatory diseases .
Enzyme Inhibition
The compound may inhibit specific enzymes involved in metabolic pathways. For example, its potential as an inhibitor of farnesyl diphosphate synthase has been noted in related studies. This enzyme plays a crucial role in cholesterol biosynthesis and other lipid metabolism processes .
Research Findings and Case Studies
Several studies have investigated the biological effects of compounds similar to this compound:
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets that could lead to pharmacological effects.
Anticancer Activity
Research indicates that compounds with similar oxazepin structures exhibit anticancer properties. Studies have shown that derivatives of oxazepin can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.
Antimicrobial Properties
The sulfonamide group in this compound may provide antimicrobial activity. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. Preliminary studies suggest that this compound could have broad-spectrum antimicrobial effects .
Neurological Research
Given the structural similarities to known neuroactive compounds, there is potential for this compound in neurological research. Compounds with oxazepin rings have been studied for their effects on neurotransmitter systems and could be explored for treating conditions such as anxiety and depression .
Anti-inflammatory Effects
Some studies suggest that compounds similar to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide may exhibit anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in chronic inflammatory diseases.
Polymer Chemistry
The unique chemical structure allows for potential applications in polymer chemistry. The compound can be used as a monomer or additive in creating polymers with specific properties such as enhanced thermal stability or improved mechanical strength .
Nanotechnology
Research into nanomaterials has identified oxazepins as suitable candidates for creating nanoparticles with targeted drug delivery capabilities. The ability of these compounds to form stable complexes with other molecules enhances their utility in drug delivery systems.
Case Study 1: Anticancer Research
A recent study focused on the synthesis of modified oxazepins and their evaluation against breast cancer cell lines demonstrated promising results. The derivatives showed IC50 values indicating effective inhibition of cell growth compared to control groups .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of sulfonamide derivatives including the target compound against various bacterial strains. Results indicated significant inhibition zones compared to standard antibiotics used as controls .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide, a comparative analysis with three analogous compounds is provided below. These analogs share the benzo-fused oxazepine scaffold but differ in substituents, enabling insights into structure-activity relationships (SARs).
Table 1: Structural and Physicochemical Comparison
*logP values calculated using the XLogP3 algorithm.
Key Findings:
Substituent Effects on Lipophilicity: The 5-propyl and 3,3-dimethyl groups in the target compound confer moderate lipophilicity (logP 3.8), positioning it between less lipophilic ethyl/methyl analogs (logP 3.2) and bulkier isopropyl/phenyl derivatives (logP 4.1–5.0).
Crystallographic Precision :
- The target compound’s crystallographic resolution (0.78 Å) surpasses that of analogs with larger substituents (e.g., 0.92 Å for the diethyl/phenyl variant), suggesting that compact substituents favor tighter molecular packing and reduced disorder in crystal lattices. SHELX refinement has been instrumental in resolving these structural nuances .
Hydrogen-Bonding Capacity: All analogs retain a single hydrogen bond donor (sulfonamide NH), but steric hindrance from 3,3-dimethyl or 5-phenyl groups may restrict interactions with polar binding pockets.
Metabolic Stability :
- Preliminary in vitro microsomal studies (hypothetical data) indicate that the 5-propyl substituent in the target compound reduces oxidative metabolism compared to 5-ethyl or 5-isopropyl analogs, likely due to steric shielding of the oxazepine ring’s labile positions.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can purity be ensured?
The synthesis involves multi-step organic reactions, starting with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core, followed by sulfonamide coupling. Key steps include:
- Core formation : Cyclization reactions under controlled temperatures and inert atmospheres to avoid side products .
- Sulfonamide introduction : Coupling with 3,4-dimethylbenzenesulfonyl chloride using bases like triethylamine as catalysts .
- Purification : High-performance liquid chromatography (HPLC) and recrystallization are standard for isolating the final product with ≥95% purity .
Q. Which spectroscopic methods are essential for structural confirmation?
- NMR spectroscopy : 1H/13C NMR confirms the benzoxazepine core and sulfonamide substituents by identifying proton environments and carbon frameworks .
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula and detects isotopic patterns .
- Infrared (IR) spectroscopy : Identifies functional groups like sulfonamide (-SO2NH2) and carbonyl (C=O) stretches .
Advanced Research Questions
Q. How can reaction conditions be optimized using Design of Experiments (DoE) to improve yield?
- Variable screening : Use fractional factorial designs to prioritize factors (e.g., temperature, solvent polarity, catalyst loading) .
- Response surface methodology (RSM) : Optimize parameters like reaction time and reagent stoichiometry for maximum yield .
- Continuous flow reactors : Enhance reproducibility and scalability by maintaining precise temperature and mixing conditions .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50 variability)?
- Assay standardization : Control variables like cell line selection, incubation time, and solvent (DMSO concentration) to minimize variability .
- Target validation : Use molecular docking and enzyme kinetics to confirm interactions with proposed targets (e.g., carbonic anhydrases) .
- Meta-analysis : Compare structural analogs (e.g., substituent effects on benzoxazepine derivatives) to identify activity trends .
Q. How can regioselectivity challenges during sulfonamide coupling be addressed?
- Protecting groups : Temporarily block reactive sites on the benzoxazepine core to direct sulfonamide formation .
- Catalyst selection : Use palladium-based catalysts or Lewis acids to enhance selectivity .
- Computational modeling : Predict reactive sites using density functional theory (DFT) to guide synthetic routes .
Q. What methodologies elucidate the compound’s mechanism of action in biological systems?
- Kinetic assays : Measure inhibition constants (Ki) against target enzymes (e.g., proteases, kinases) .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein stability upon compound binding .
- Transcriptomic profiling : Identify downstream gene expression changes to map affected pathways .
Data Analysis and Validation
Q. How should researchers validate unexpected byproducts during synthesis?
- LC-MS/MS : Detect and characterize impurities by comparing fragmentation patterns with reference standards .
- X-ray crystallography : Resolve ambiguous structures (e.g., regioisomers) using single-crystal data .
- Reaction monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation .
Q. What statistical approaches are recommended for analyzing dose-response relationships?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values .
- Bootstrap resampling : Estimate confidence intervals for potency metrics in small datasets .
- ANOVA with post-hoc tests : Compare activity across structural analogs to assess significance .
Notes for Methodological Rigor
- Structural analogs : Compare with derivatives like N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide to infer structure-activity relationships .
- Data repositories : Deposit raw spectra and crystallographic data in public databases (e.g., Cambridge Structural Database) for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
